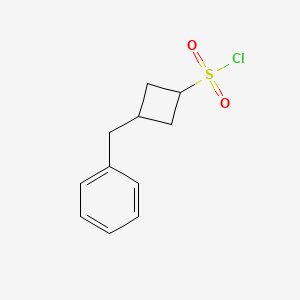![molecular formula C8H13FO B13455112 {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol is a fluorinated bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. The presence of a fluorine atom in the bicyclic framework imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol typically involves the fluorination of a bicyclic precursor followed by the introduction of a hydroxymethyl group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the bicyclic structure. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding fluorinated alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluorinated carboxylic acids or aldehydes.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of azides or thiol-substituted compounds.
Applications De Recherche Scientifique
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can mimic the properties of hydrogen or hydroxyl groups.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of {1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol involves its interaction with molecular targets through the unique electronic and steric effects imparted by the fluorine atom. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-Fluorobicyclo[1.1.1]pentan-1-yl}methanol: A structurally similar compound with a different bicyclic framework.
{2-Fluorobicyclo[2.2.1]heptan-3-yl}methanol: Another fluorinated bicyclic compound with a different ring size and substitution pattern.
Uniqueness
{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol is unique due to its specific bicyclic structure and the position of the fluorine atom, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H13FO |
|---|---|
Poids moléculaire |
144.19 g/mol |
Nom IUPAC |
(1-fluoro-3-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C8H13FO/c9-8-2-6(3-8)1-7(4-8)5-10/h6-7,10H,1-5H2 |
Clé InChI |
UPCLSBYZYUATTC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(CC1CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



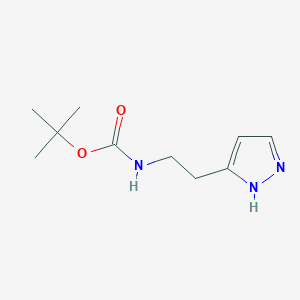

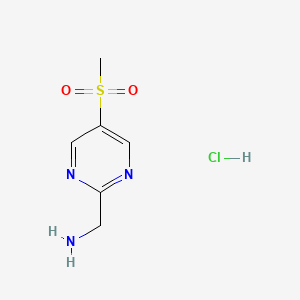
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
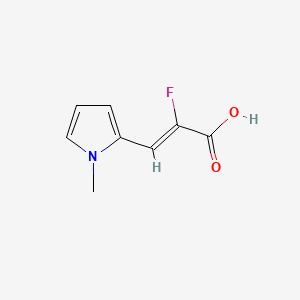
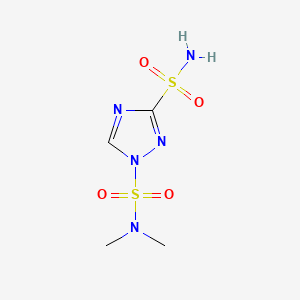
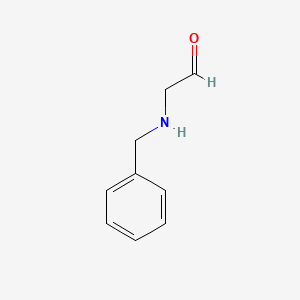
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)


![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
